molecular formula C22H24N4O3 B11023117 3-hydroxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-2H-1,4-benzoxazine-6-carboxamide

3-hydroxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-2H-1,4-benzoxazine-6-carboxamide

Cat. No.: B11023117
M. Wt: 392.5 g/mol
InChI Key: JMCROEVQBITYGF-UHFFFAOYSA-N
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Description

3-hydroxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound that features a benzimidazole moiety, a benzoxazine ring, and a carboxamide group

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

3-oxo-N-[3-(1-propan-2-ylbenzimidazol-2-yl)propyl]-4H-1,4-benzoxazine-6-carboxamide

InChI

InChI=1S/C22H24N4O3/c1-14(2)26-18-7-4-3-6-16(18)24-20(26)8-5-11-23-22(28)15-9-10-19-17(12-15)25-21(27)13-29-19/h3-4,6-7,9-10,12,14H,5,8,11,13H2,1-2H3,(H,23,28)(H,25,27)

InChI Key

JMCROEVQBITYGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC4=C(C=C3)OCC(=O)N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-2H-1,4-benzoxazine-6-carboxamide typically involves multiple steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Synthesis of Benzoxazine Ring: The benzoxazine ring is formed by reacting an appropriate phenol with formaldehyde and an amine.

    Coupling Reactions: The benzimidazole and benzoxazine intermediates are then coupled using a suitable linker, such as a propyl chain, through nucleophilic substitution or other coupling reactions.

    Final Assembly: The final compound is assembled by introducing the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzimidazole and benzoxazine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzimidazole or benzoxazine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 3-hydroxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-2H-1,4-benzoxazine-6-carboxamide possesses several notable biological activities:

Antimicrobial Activity

Studies have shown that derivatives of benzoxazine compounds exhibit antimicrobial properties against various bacterial strains and fungi. For instance:

  • In vitro studies demonstrated moderate to potent activity against both Gram-positive and Gram-negative bacteria as well as Candida albicans .
  • The compound's structure allows it to interact with microbial enzymes, potentially inhibiting their function.

Antioxidant Activity

The antioxidant capabilities of this compound have been evaluated using assays such as the DPPH radical scavenging method. Results indicate that it can effectively neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Potential

The compound has been investigated for its antiproliferative effects on cancer cell lines. Certain derivatives have shown selective activity against specific cancer types, with IC50 values indicating significant potency . The presence of functional groups such as hydroxyl and carboxamide may enhance its interaction with cellular targets involved in tumor growth.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antimicrobial Efficacy : A study focused on a series of benzoxazine derivatives revealed their effectiveness against Staphylococcus aureus and Escherichia coli. The docking studies indicated strong interactions with target enzymes, enhancing their antimicrobial potential .
  • Antioxidative Properties : Research demonstrated that the compound exhibited superior antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT), making it a candidate for formulations aimed at reducing oxidative damage in biological systems .
  • Anticancer Activity : In a comparative analysis of various benzimidazole derivatives, the compound showed promising results against MCF-7 breast cancer cells, indicating its potential role in cancer therapeutics .

Mechanism of Action

The mechanism of action of 3-hydroxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-2H-1,4-benzoxazine-6-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The benzimidazole ring is known to interact with DNA and proteins, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Conclusion

3-hydroxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-2H-1,4-benzoxazine-6-carboxamide is a versatile compound with potential applications in various fields. Its complex structure allows for diverse chemical reactions and interactions, making it a valuable subject for further research and development.

Biological Activity

3-hydroxy-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-2H-1,4-benzoxazine-6-carboxamide (referred to as compound 1) is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a benzoxazine core and a benzimidazole moiety, both known for their diverse pharmacological properties. The presence of hydroxyl and carboxamide groups enhances its solubility and reactivity, making it an interesting candidate for medicinal chemistry applications.

Structural Characteristics

Compound 1 can be characterized by its molecular formula C22H24N4O3C_{22}H_{24}N_{4}O_{3} and molecular weight of approximately 392.5 g/mol. The structural features include:

  • Benzoxazine Core : A bicyclic structure comprising a fused benzene and oxazine ring.
  • Benzimidazole Moiety : Known for its various biological activities, including anticancer and antimicrobial properties.
  • Functional Groups : Hydroxyl (-OH) and carboxamide (-CONH2) groups that enhance solubility.

Biological Activities

The biological activity of compound 1 has been explored in various studies, revealing several promising effects:

Anticancer Activity

Recent research indicates that compounds similar to compound 1 exhibit significant anticancer properties. A study highlighted the identification of novel anticancer compounds through screening drug libraries on multicellular spheroids, suggesting that derivatives of benzimidazole and benzoxazine may inhibit tumor growth effectively .

Anti-inflammatory Effects

Compounds containing the benzoxazine structure have been noted for their anti-inflammatory properties. They may inhibit inflammatory pathways, providing therapeutic benefits in conditions such as arthritis. This suggests that compound 1 could also possess similar anti-inflammatory effects.

The specific mechanisms through which compound 1 exerts its biological effects are still under investigation. However, the following pathways have been proposed based on related compounds:

  • Inhibition of Cell Proliferation : Compounds with benzimidazole structures often interfere with cellular signaling pathways involved in cell growth.
  • Modulation of Inflammatory Pathways : The presence of hydroxyl groups may enhance interactions with inflammatory mediators.

Comparative Analysis with Related Compounds

To better understand the potential of compound 1, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesBiological Activity
N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamideBenzimidazole and naphthaleneAntimicrobial
7-fluoro-N,N-dimethylbenzimidazoleFluorinated benzimidazoleAnticancer
N-(5-methylisoxazol-3-carbonyl)-benzimidazoleIsoxazole substitutionAnti-inflammatory

This table illustrates the diverse biological activities associated with compounds structurally related to compound 1, highlighting its potential significance in medicinal chemistry.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar benzoxazine derivatives:

  • Synthesis Techniques : Various synthesis methods have been explored for benzoxazines, including solvent-free methods utilizing renewable resources .
  • Characterization Methods : Techniques such as NMR spectroscopy and FTIR have been employed to characterize the synthesized compounds, confirming the successful formation of the desired structures .
  • Biological Evaluations : Empirical studies are essential to elucidate the mechanisms of action for compound 1. Future research should focus on in vitro and in vivo assessments to determine efficacy against specific cancer types and inflammatory conditions.

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